molecular formula C13H14N4OS B5358754 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5358754
M. Wt: 274.34 g/mol
InChI Key: CGHKYUPQDWPNTN-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The final step usually involves the coupling of the thiophene and pyrazole intermediates under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions usually require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has unique structural features that may confer distinct chemical and biological properties. Its combination of functional groups and ring systems makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-4-9-8(2)19-13(10(9)7-14)16-12(18)11-5-6-15-17(11)3/h5-6H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHKYUPQDWPNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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